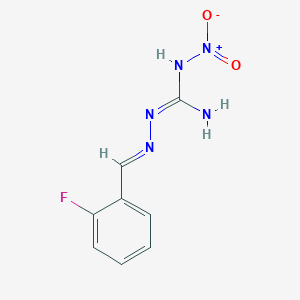
N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide, also known as BINA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BINA belongs to the class of acrylamide derivatives, which have been found to exhibit various biological activities. In
科学研究应用
N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was found to inhibit the production of pro-inflammatory cytokines in activated microglial cells, suggesting its potential as a treatment for neuroinflammatory disorders. In another study, N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
作用机制
The mechanism of action of N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In one study, N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was also found to inhibit the phosphorylation of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. In one study, N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was found to reduce the levels of reactive oxygen species in activated microglial cells, suggesting its potential as a neuroprotective agent. N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide was also found to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide can be synthesized using commercially available starting materials and does not require complex synthetic techniques. However, one limitation of using N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for further research on N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide. One area of interest is its potential as a treatment for neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide and to optimize its pharmacological properties, such as solubility and bioavailability.
Conclusion
In conclusion, N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method is relatively simple, and it exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. While its mechanism of action is not fully understood, further research is needed to optimize its pharmacological properties and explore its potential as a treatment for various diseases.
合成方法
The synthesis of N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide involves the reaction of N-benzyl-N-isopropylamine with 2-nitrocinnamaldehyde. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in an organic solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that is purified by recrystallization.
属性
IUPAC Name |
(E)-N-benzyl-3-(2-nitrophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(2)20(14-16-8-4-3-5-9-16)19(22)13-12-17-10-6-7-11-18(17)21(23)24/h3-13,15H,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPVSFXDMURIG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-isopropyl-3-(2-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)




![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)

![ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)
